molecular formula C12H8Cl2N2O4S B11023627 N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11023627
M. Wt: 347.2 g/mol
InChI Key: CESKQHYZASUISQ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 3,4-dichlorophenyl group linked via a sulfonamide bridge to a 4-nitrobenzene ring. This compound is cataloged by suppliers such as Alfa Aesar (H58533) with a purity of 97% and is available in quantities up to 1 gram .

Properties

Molecular Formula

C12H8Cl2N2O4S

Molecular Weight

347.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8Cl2N2O4S/c13-11-6-1-8(7-12(11)14)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H

InChI Key

CESKQHYZASUISQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other substituents under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the nitro group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for investigating the interactions between sulfonamides and biological targets.

Medicine

This compound and its derivatives may have potential therapeutic applications. Research into their pharmacological properties could lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Sulfonamide Class

N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide
  • Structure : Replaces the nitro group with a methyl substituent on the benzene ring.
  • Conformational Differences : Crystal structure analysis reveals gauche torsions in the N–C bond of the C–SO₂–NH–C segment, with antiparallel alignment between the N–H bond and meta-chloro groups .
  • Substituent Effects : The methyl group is electron-donating, contrasting with the electron-withdrawing nitro group. This difference likely alters dipole moments, solubility, and crystal packing.
N-(3,4-Dichlorobenzyl)-4-nitrobenzenesulfonamide
  • Structure : Features a benzyl (CH₂) linker instead of a direct phenyl attachment.
N,N-Bis-sulfonamide Derivatives (e.g., N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide)
  • Structure : Contains two sulfonamide groups.

Comparison with Non-Sulfonamide Analogues

Carboxamides: Propanil (N-(3,4-Dichlorophenyl) Propanamide)
  • Structure : Replaces the sulfonamide group with a carboxamide (CONH₂).
  • Biological Activity : Propanil is a widely used herbicide, highlighting the role of the carboxamide group in phytotoxicity . Sulfonamides, in contrast, are more commonly associated with antimicrobial or enzyme-inhibitory activities.
Urea Derivatives (e.g., N-(3,4-Dichlorophenyl)-N´-methylurea)
  • Structure : Features a urea (NHCONH) linkage instead of sulfonamide.
  • Metabolic Stability : Urea derivatives are often metabolites of herbicides (e.g., linuron) and may exhibit lower environmental persistence compared to sulfonamides due to hydrolytic susceptibility .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility
  • Limited data exist for the target compound, but substituent trends can be inferred: Nitro Group Impact: The nitro group increases molecular polarity, likely reducing solubility in non-polar solvents compared to methyl-substituted analogues.
NMR Spectral Trends
  • Nitro Group Effects : In related compounds, the nitro group deshields adjacent protons, causing downfield shifts in $ ^1H $-NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • Chlorine Coupling : $ ^{13}C $-NMR signals for chlorinated carbons typically appear at δ 120–135 ppm, consistent with electron-withdrawing effects .

Biological Activity

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H8Cl2N2O4SC_{12}H_8Cl_2N_2O_4S, with a molecular weight of approximately 303.17 g/mol. The presence of two chlorine atoms on the phenyl ring significantly influences its biological properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is crucial for nucleic acid production in bacteria.

The primary mechanism by which this compound exerts its biological effects is through inhibition of key enzymes involved in metabolic pathways. Specifically, it may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound prevents the conversion of para-aminobenzoic acid (PABA) into folate, ultimately leading to bacterial cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to traditional sulfonamides. The compound's structure suggests potential enhancements in activity due to the specific chlorination pattern.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Emerging studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against leukemia and neuroblastoma cell lines.

  • Case Study : A study involving the treatment of neuroblastoma cell lines reported an IC50 value of 0.3 µM, indicating potent antiproliferative effects compared to control groups .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of related compounds have provided insights into optimizing biological activity. For instance, modifications in the sulfonamide group or variations in the chlorination pattern have been shown to significantly affect potency and selectivity against different bacterial strains and cancer cell lines.

Summary of Key Research Studies

  • Antibacterial Efficacy : A study published in PubChem highlighted its significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potency : Research published in PMC demonstrated enhanced anticancer activity with specific structural modifications leading to improved IC50 values in various cancer cell lines .
  • Mechanistic Insights : Investigations into its mechanism revealed that it may act as a competitive inhibitor for key enzymes involved in folate metabolism .

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